Tetrakis(acetyloxy)plumbane

Stereoselective oxidation Carbohydrate chemistry Structural elucidation

Lead tetraacetate (LTA) is an indispensable covalent oxidant for organic synthesis. Unlike aqueous periodate or PbO₂, LTA enables anhydrous glycol cleavage with a 20‑fold kinetic preference for cis‑1,2‑diols—critical for unambiguous stereochemical assignments. It uniquely combines oxidative decarboxylation with acetyloxy transfer, outperforms PAS stain for comprehensive carbohydrate histology, and enables catalytic electrochemical acetoxylation to minimize heavy‑metal waste. Supplied moist with acetic acid to preserve activity. Choose LTA when reaction selectivity, anhydrous compatibility, and reliable acetoxylation yield are non‑negotiable.

Molecular Formula C8H12O8Pb
Molecular Weight 443.4
CAS No. 12365-56-9; 546-67-8
Cat. No. B2501162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(acetyloxy)plumbane
CAS12365-56-9; 546-67-8
Molecular FormulaC8H12O8Pb
Molecular Weight443.4
Structural Identifiers
SMILESCC(=O)O[Pb](OC(=O)C)(OC(=O)C)OC(=O)C
InChIInChI=1S/4C2H4O2.Pb/c4*1-2(3)4;/h4*1H3,(H,3,4);/q;;;;+4/p-4
InChIKeyJEHCHYAKAXDFKV-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tetrakis(acetyloxy)plumbane (Lead Tetraacetate, CAS 546-67-8): A Selective Oxidant for Organic Synthesis Procurement


Tetrakis(acetyloxy)plumbane, commonly known as lead tetraacetate (LTA) or lead(IV) acetate, is a covalent organolead compound with the chemical formula Pb(C₂H₃O₂)₄ [1]. It is a colorless to pink crystalline solid that is highly soluble in nonpolar organic solvents such as chloroform, benzene, and hot glacial acetic acid, and is typically supplied moistened with acetic acid to prevent decomposition . As a strong and versatile oxidizing agent, LTA is a crucial reagent in organic synthesis, functioning as a source of acetyloxy groups and a general reagent for introducing lead into organolead compounds [1].

Why Tetrakis(acetyloxy)plumbane (Lead Tetraacetate) Cannot Be Simply Substituted with Generic Oxidants


Substituting tetrakis(acetyloxy)plumbane with seemingly analogous oxidants like sodium periodate or lead dioxide can lead to reaction failure, altered selectivity, or safety issues. LTA's unique properties stem from its covalent nature and solubility in nonpolar organic solvents, enabling glycol cleavage and acetoxylation reactions under anhydrous conditions that are incompatible with aqueous reagents like periodate [1]. Its specific stereoelectronic requirements, particularly its marked preference for cis- over trans-1,2-diols, are not replicated by other oxidants, making it indispensable for stereochemical assignments [2]. Furthermore, its ability to perform oxidative decarboxylation and introduce acetoxy groups directly onto aromatic rings or activated methylenes differentiates it from simpler oxidizers like PbO₂ .

Tetrakis(acetyloxy)plumbane: Quantitative Evidence for Differentiated Reactivity and Selectivity


Cis-Trans Stereoselectivity in Vicinal Diol Cleavage: A 20-Fold Rate Advantage

The rate of oxidative cleavage of 1,2-diols by tetrakis(acetyloxy)plumbane (LTA) is highly dependent on the stereochemistry of the hydroxyl groups. Cis-diols react significantly faster than their trans counterparts, a property that is critical for structural determination. While this phenomenon is also observed with periodate, the magnitude of the difference with LTA is exceptionally pronounced. The ratio of rate constants for cis- versus trans-cyclopentane-1,2-diol oxidation is approximately 3300:165, indicating that LTA oxidizes the cis isomer 20 times faster [1].

Stereoselective oxidation Carbohydrate chemistry Structural elucidation

Dual α-Hydroxy Acid and 1,2-Glycol Oxidation: Superior Functional Group Scope Over Periodic Acid

In histochemical applications for detecting polysaccharides and glycoproteins, periodic acid-Schiff (PAS) staining is a gold standard. However, periodic acid (HIO₄) is limited to oxidizing 1,2-glycols. Tetrakis(acetyloxy)plumbane (LTA), when used in a glacial acetic acid medium, has been demonstrated to oxidize both 1,2-glycols and α-hydroxy acids, generating aldehyde groups that react with Schiff's reagent. This dual reactivity expands the detectable range of carbohydrate-related structures in tissue sections [1].

Histochemistry Oxidative cleavage Bioconjugation

Acetoxylation of Acetophenone: A 68% Yield in Electrochemical Mediation

Tetrakis(acetyloxy)plumbane is a premier reagent for introducing acetoxy groups (-OAc) into organic molecules. Its utility is highlighted in indirect electrochemical syntheses, where it can be regenerated in situ. In a study on the acetoxylation of acetophenone using an electrochemical system with LTA as the mediator, a yield of 68% of the acetoxylated product was achieved [1]. This demonstrates LTA's efficiency in a catalytic cycle, a key advantage for sustainable synthetic processes.

Electrosynthesis Acetoxylation Green chemistry

Selective Acetoxylation of 2-Butyl-3-methylfuran: A 76% Yield of the Desired Regioisomer

In the reaction of 2-butyl-3-methylfuran with tetrakis(acetyloxy)plumbane, the acetoxylation occurs with high regioselectivity at the furfuryl position. The specific product, 3-methyl-α-propyl-furfuryl acetate, was obtained in a 76% isolated yield [1]. This demonstrates LTA's ability to perform controlled oxidations on electron-rich heterocycles without causing ring-opening or over-oxidation, a common problem with stronger, less discriminating oxidants.

Regioselective oxidation Heterocycle functionalization Furan chemistry

Validated Application Scenarios for Tetrakis(acetyloxy)plumbane (Lead Tetraacetate) in Research and Industry


Stereochemical Elucidation of Vicinal Diols in Natural Products and Carbohydrates

The 20-fold difference in reaction rate between cis- and trans-1,2-diols (Section 3, Evidence 1) makes tetrakis(acetyloxy)plumbane an indispensable reagent for determining the relative stereochemistry of unknown diol-containing compounds. This is a classic and still highly relevant application in the structural characterization of new natural products, complex carbohydrates, and synthetic intermediates. Researchers can use the distinct kinetic profile to unambiguously assign the stereochemistry of glycol units [1].

Comprehensive Histochemical Detection of Polysaccharides and Glycoproteins

For histology and pathology laboratories seeking a more comprehensive carbohydrate stain than the standard Periodic Acid-Schiff (PAS) method, tetrakis(acetyloxy)plumbane offers a distinct advantage. Its ability to oxidize both 1,2-glycols and α-hydroxy acids (Section 3, Evidence 2) allows it to reveal a broader range of carbohydrate-containing structures in tissue sections. This makes it a superior choice for detailed studies of tissue architecture, disease pathology, and glycocalyx composition [1].

Electrochemical and Catalytic Acetoxylation for Sustainable Synthesis

In the development of greener and more efficient synthetic processes, tetrakis(acetyloxy)plumbane's demonstrated ability to mediate electrochemical acetoxylation (Section 3, Evidence 3) is a key differentiator. This allows for the catalytic use of LTA in an electrochemical cell, where it is continuously regenerated, drastically reducing the required stoichiometric amount of this heavy metal reagent. This approach is highly attractive for industrial-scale synthesis of acetoxylated pharmaceuticals and fine chemicals, minimizing waste and cost [1].

Regioselective Functionalization of Electron-Rich Heterocycles

The high regioselectivity and good yields observed in the acetoxylation of alkylfurans (Section 3, Evidence 4) highlight tetrakis(acetyloxy)plumbane's utility in the synthesis of complex heterocyclic building blocks. This is particularly relevant for medicinal chemistry and natural product synthesis, where the controlled introduction of oxygen functionality onto a furan or pyrrole ring is often required. LTA provides a reliable and predictable method for achieving this transformation without damaging the sensitive heterocyclic core [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrakis(acetyloxy)plumbane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.